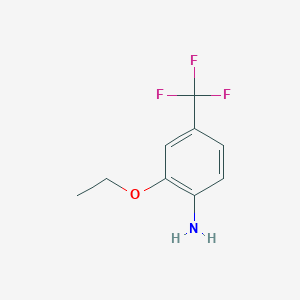

2-Ethoxy-4-(trifluoromethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOKDEQZLMGKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Ethoxy 4 Trifluoromethyl Aniline

Reactivity of the Aromatic Amine Functionality

The primary amine group is a versatile functional handle, readily participating in reactions that form new nitrogen-carbon and nitrogen-sulfur bonds. Its nucleophilicity is modulated by the electronic effects of the ring substituents. The ethoxy group at the ortho position enhances electron density on the ring through a positive mesomeric effect (+M), which slightly increases the nucleophilicity of the amine. Conversely, the trifluoromethyl group at the para position exerts a strong negative inductive effect (-I), which withdraws electron density and reduces the amine's nucleophilicity compared to unsubstituted aniline (B41778).

The nitrogen atom of 2-Ethoxy-4-(trifluoromethyl)aniline can act as a nucleophile to attack alkylating agents, leading to the formation of secondary and tertiary amines. These N-alkylation reactions typically proceed via nucleophilic substitution, where the amine displaces a leaving group from an alkyl halide or a similar substrate.

N-arylation introduces an aryl group onto the amine nitrogen. While classical methods can be harsh, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient routes. These reactions utilize palladium or copper catalysts to couple the aniline with aryl halides or triflates. The steric hindrance from the ortho-ethoxy group can influence the reaction rate, potentially requiring optimized catalyst systems or longer reaction times to achieve high yields. beilstein-journals.org For instance, reactions involving anilines with ortho-substituents have been noted to be slower, sometimes necessitating microwave heating to facilitate the transformation. beilstein-journals.org

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Ethyl iodide (CH₃CH₂I) | Secondary Amine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. These N-acylation reactions are typically rapid and high-yielding. The resulting amides are important intermediates in organic synthesis and are often found in biologically active molecules.

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The formation of a sulfonamide from this compound introduces the -SO₂R group, which can significantly alter the compound's chemical and physical properties.

Table 2: N-Acylation and Sulfonamidation Product Classes

| Reagent Class | Reagent Example | Functional Group Formed | Product Class |

|---|---|---|---|

| Acid Chloride | Acetyl chloride (CH₃COCl) | Amide | N-(2-ethoxy-4-(trifluoromethyl)phenyl)acetamide |

Condensation Reactions for Schiff Base Formation

One of the most fundamental reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov This reversible reaction is a cornerstone for creating diverse molecular architectures. nih.gov

The formation of a Schiff base from this compound is a nucleophilic addition-elimination reaction, typically catalyzed by a small amount of acid. libretexts.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. nih.govlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, a step often mediated by solvent or other base molecules. This converts the hydroxyl group into a better leaving group (water). youtube.com

Elimination of Water: The lone pair on the nitrogen helps to expel a molecule of water, forming a protonated imine, or iminium ion. libretexts.org

Deprotonation: A base (often water or the conjugate base of the acid catalyst) removes the proton from the nitrogen to yield the final, neutral imine product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

The reaction is reversible, and the equilibrium can be driven toward the product by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent. nih.gov

The reaction of this compound with a wide variety of aldehydes and ketones can generate a vast library of Schiff base (azomethine) derivatives. The structure of the resulting imine depends directly on the carbonyl compound used. Aromatic, aliphatic, and heterocyclic aldehydes and ketones can all be employed, leading to products with diverse steric and electronic properties.

The C=N double bond of the azomethine group is stereogenic, meaning it can exist as configurational isomers (E/Z or syn/anti). When the substituents on the nitrogen and the imine carbon are different, two distinct geometric isomers are possible. The specific isomer formed, or the ratio of isomers, can be influenced by the reaction conditions and the steric bulk of the substituents on both the aniline and the carbonyl partner.

Electrophilic Aromatic Substitution (EAS) Patterns

Further functionalization of the benzene (B151609) ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is controlled by the directing effects of the existing ethoxy and trifluoromethyl groups. masterorganicchemistry.comwikipedia.org

Ethoxy Group (-OCH₂CH₃): This is an activating group due to its ability to donate electron density into the ring via resonance (+M effect). It is an ortho, para-director.

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect (-I effect). It is a meta-director.

When both groups are present, their effects must be considered simultaneously. The positions on the ring are numbered starting from the carbon bearing the ethoxy group as C1, the amine as C2, and the trifluoromethyl group as C4.

Position 3: Ortho to the -CF₃ group and meta to the -OCH₃ and -NH₂ groups. This position is highly deactivated.

Position 5: Ortho to the -CF₃ group and para to the -NH₂ group, but meta to the -OCH₃ group. The powerful directing effect of the amine and the deactivating effect of the -CF₃ group make this a potential site for substitution.

Position 6: Ortho to the -NH₂ group and meta to the -CF₃ group. This position is strongly activated by the amine.

The amine group (-NH₂) is the most powerful activating and ortho, para-directing group on the ring. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the amine. The position para to the amine is already occupied by the -CF₃ group. The two ortho positions are C1 (occupied by -OCH₂CH₃) and C3. The ethoxy group at C1 provides some steric hindrance. The position at C6 is ortho to the amine and meta to the deactivating trifluoromethyl group, making it a highly likely site for electrophilic attack. The position at C5 is also activated by the amine (para) and ethoxy (ortho) groups, making it another favorable site.

Under strongly acidic conditions, such as those used for nitration or sulfonation, the amine group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. In this scenario, the directing effects would be dominated by the ortho, para-directing ethoxy group and the meta-directing -NH₃⁺ and -CF₃ groups, leading to more complex substitution patterns.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product Position(s) | Controlling Factors |

|---|---|---|---|

| Bromination | Br⁺ | 6 | Strong activation and ortho-directing effect of the amine group. |

| Nitration (mild) | NO₂⁺ | 6 and/or 5 | Strong activation by amine and ethoxy groups. |

| Friedel-Crafts Acylation | R-C=O⁺ | 6 | Strong activation by the amine group; reaction may be inhibited by complexation of the catalyst with the amine. |

Transition Metal-Catalyzed Coupling Reactions

The amino group and the aromatic ring of this compound can participate in various transition metal-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Biaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For this compound to participate directly in a Suzuki-Miyaura coupling, it first needs to be converted into a derivative bearing a leaving group, such as a halide (e.g., bromine or iodine) or a triflate. The amino group can be diazotized and subsequently replaced by a halogen in a Sandmeyer-type reaction to yield the corresponding aryl halide.

Once the halo-derivative of this compound is obtained, it can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate biaryl systems. The presence of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl halide in the catalytic cycle. A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated the feasibility of such transformations, highlighting the utility of specific catalyst systems to achieve good to excellent yields. nih.govrsc.org

A plausible reaction scheme for the Suzuki-Miyaura coupling of a brominated derivative of this compound is presented below.

Table 1: Plausible Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene with Various Boronic Acids

| Entry | Boronic Acid | Product | Catalyst System | Solvent | Base | Yield (%) |

| 1 | Phenylboronic acid | 2-Ethoxy-4-(trifluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Ethoxy-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl | Pd(dppf)Cl₂ | 1,4-Dioxane | Cs₂CO₃ | 92 |

| 3 | 3-Pyridylboronic acid | 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)pyridine | CataXCium A Pd G3 | t-AmylOH | K₃PO₄ | 88 |

| 4 | Thiophene-2-boronic acid | 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)thiophene | Pd₂(dba)₃ / SPhos | Toluene/H₂O | K₃PO₄ | 78 |

Note: The data in this table is hypothetical and based on typical yields for similar reactions reported in the literature.

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives can be employed in other significant palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org The amino group of this compound can be coupled with various aryl or heteroaryl halides. Conversely, a halogenated derivative of this compound can be coupled with a wide range of primary or secondary amines. The electron-withdrawing trifluoromethyl group can influence the reaction conditions required for efficient coupling. acs.org

Sonogashira Coupling: This method is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to produce substituted alkynyl-anilines. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles. The synthesis of alkynylated 2-trifluoromethylquinolines via Sonogashira coupling has been successfully demonstrated, suggesting a similar reactivity for aniline derivatives. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound can be coupled with various alkenes, providing a route to stilbene (B7821643) and other vinyl-substituted aniline derivatives. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the aniline ring. youtube.com

Table 2: Overview of Plausible Cross-Coupling Reactions with Derivatives of this compound

| Reaction Type | Aniline Derivative | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig | This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | Diaryl-amine |

| Sonogashira | 1-Iodo-2-ethoxy-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Aryl-alkyne |

| Heck | 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Substituted Stilbene |

Note: This table presents plausible reaction systems based on established cross-coupling methodologies.

Heterocyclic Annulation and Cyclization Reactions

The aniline functionality in this compound is a key reactive site for the construction of various nitrogen-containing heterocyclic systems through annulation and cyclization reactions.

Formation of Fused Bicyclic Nitrogen Heterocycles

The ortho-disposed amino and ethoxy groups in this compound can be utilized in reactions that lead to the formation of fused bicyclic nitrogen heterocycles, which are common scaffolds in pharmaceuticals. wikipedia.org For instance, reaction with appropriate bifunctional reagents can lead to the formation of benzoxazine (B1645224) derivatives. The synthesis of N-fused heterocycles from saturated azacycles through C-H and C-C bond functionalizations showcases advanced strategies for creating complex bicyclic systems. nih.gov While direct examples with this compound are not prevalent, the general principles of intramolecular cyclization can be applied. organic-chemistry.org

Synthesis of Quinoline and Benzimidazole (B57391) Derivatives

Quinoline Synthesis: Quinolines are a prominent class of heterocycles with diverse biological activities. Several synthetic methods, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials. organic-chemistry.orgiipseries.org For example, the Friedländer annulation involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While this compound itself is not a direct precursor in the classical Friedländer synthesis, it can be chemically modified to introduce the necessary functional groups for cyclization. A proposed pathway for the synthesis of 4-trifluoromethyl quinolines involves the reaction of substituted 2-trifluoroacetyl anilines with carbonyl compounds. researchgate.net

Benzimidazole Synthesis: Benzimidazoles are another important class of heterocyclic compounds. nih.gov The most common method for their synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound can be converted to the corresponding ortho-phenylenediamine through nitration followed by reduction of the nitro group. This diamine can then be cyclized with various reagents to afford substituted benzimidazoles. The synthesis of 2-trifluoromethyl benzimidazoles has been achieved through the condensation of diamines with trifluoroacetonitrile, indicating a viable route for incorporating the trifluoromethyl group into the benzimidazole core. rsc.orgrsc.org

Table 3: Plausible Synthetic Routes to Quinoline and Benzimidazole Derivatives

| Target Heterocycle | Synthetic Strategy | Key Intermediate from this compound | Reagents for Cyclization |

| Substituted Quinoline | Friedländer Annulation | 2-Amino-5-(trifluoromethyl)acetophenone | α-Methylene carbonyl compound |

| Substituted Benzimidazole | Phillips Condensation | 4-Ethoxy-6-(trifluoromethyl)benzene-1,2-diamine | Carboxylic acid, aldehyde, or nitrile |

Note: This table outlines potential synthetic pathways based on established named reactions.

Spectroscopic and Structural Elucidation of 2 Ethoxy 4 Trifluoromethyl Aniline and Its Chemical Transformations

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-Ethoxy-4-(trifluoromethyl)aniline is characterized by absorption bands corresponding to its primary functional groups: the amine (NH₂), the ethoxy (O-CH₂-CH₃), the trifluoromethyl (CF₃), and the aromatic ring.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group are expected in the 2980-2850 cm⁻¹ range. The strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group are anticipated in the 1350-1100 cm⁻¹ region. The C-O stretching of the ethoxy group will likely produce a strong band around 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3450 | Amine (NH₂) |

| N-H Symmetric Stretch | ~3350 | Amine (NH₂) |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2980-2850 | Ethoxy Group |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| N-H Bending | ~1620 | Amine (NH₂) |

| C-F Stretch (Asymmetric) | ~1320 | Trifluoromethyl (CF₃) |

| C-O-C Asymmetric Stretch | ~1250 | Ethoxy Group |

| C-F Stretch (Symmetric) | ~1130 | Trifluoromethyl (CF₃) |

| C-O-C Symmetric Stretch | ~1040 | Ethoxy Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and crucial pieces of the structural puzzle.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

The ¹H NMR spectrum of this compound will display signals corresponding to the aromatic protons, the amine protons, and the protons of the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group. The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The amine protons will likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-3) | ~7.0-7.2 | d | ~2 Hz |

| Aromatic H (H-5) | ~7.2-7.4 | dd | ~8 Hz, ~2 Hz |

| Aromatic H (H-6) | ~6.8-7.0 | d | ~8 Hz |

| Amine (NH₂) | ~3.5-4.5 | br s | - |

| Methylene (-O-CH₂-) | ~4.0-4.2 | q | ~7 Hz |

| Methyl (-CH₃) | ~1.3-1.5 | t | ~7 Hz |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~140-145 |

| C-2 (C-OEt) | ~148-152 |

| C-3 | ~115-120 |

| C-4 (C-CF₃) | ~120-125 (q) |

| C-5 | ~125-130 |

| C-6 | ~110-115 |

| CF₃ | ~123-127 (q) |

| Methylene (-O-CH₂-) | ~63-67 |

| Methyl (-CH₃) | ~14-16 |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single signal. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. wikipedia.orgaiinmr.com

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -60 to -65 | s |

Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-rich aromatic ring, activated by the amine and ethoxy groups, is susceptible to electrophilic substitution. The amine group itself can undergo a variety of reactions, including N-alkylation, N-acylation, and diazotization. The presence of the trifluoromethyl group can influence the regioselectivity of these reactions and the properties of the resulting products.

For instance, the amine group can be acylated using acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated to form secondary or tertiary amines. Diazotization of the primary amine with nitrous acid would yield a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Furthermore, this compound can serve as a building block in the synthesis of more complex heterocyclic compounds. For example, condensation reactions with dicarbonyl compounds could lead to the formation of various nitrogen-containing heterocycles.

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, various mass spectrometric methods provide complementary information for its characterization.

The molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of nitrogen means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. whitman.edu Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage in amines. libretexts.org

Loss of the ethoxy group: A prominent fragmentation would be the cleavage of the C-O bond of the ethoxy group, leading to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via rearrangement. libretexts.org

Loss of the trifluoromethyl group: The C-C bond between the aromatic ring and the strong electron-withdrawing trifluoromethyl group can cleave, resulting in the loss of a •CF₃ radical. fluorine1.ru

Ring fragmentation: The aromatic ring itself can undergo fragmentation, though this typically results in lower intensity ions for stable aromatic systems. libretexts.org

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₉H₁₀F₃NO]⁺• (Molecular Ion) | Ionization of the parent molecule | 219 |

| [C₇H₇F₃N]⁺ | Loss of ethylene (C₂H₄) from the ethoxy group | 191 |

| [C₉H₉F₃N]⁺ | Loss of a hydrogen radical (H•) | 218 |

| [C₈H₅F₃NO]⁺• | Loss of a methyl radical (•CH₃) from the ethoxy group | 204 |

| [C₈H₇NO]⁺• | Loss of a trifluoromethyl radical (•CF₃) | 150 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.govpnnl.gov This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass. nih.gov For this compound (C₉H₁₀F₃NO), HRMS is crucial for confirming its identity, distinguishing it from isomers, and verifying the elemental composition of its fragment ions. nih.gov

The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). While experimental HRMS data for this specific compound is not available in the searched literature, the theoretical exact masses can be calculated and are fundamental for its characterization.

Table 2: Calculated Exact Masses for HRMS of this compound and Key Fragments

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [C₉H₁₀F₃NO]⁺ | Molecular Ion | 219.0714 |

| [C₇H₇F₃N]⁺ | Fragment after loss of C₂H₄ | 191.0558 |

| [C₈H₅F₃NO]⁺ | Fragment after loss of •CH₃ | 204.0636 |

| [C₈H₇NO]⁺ | Fragment after loss of •CF₃ | 150.0504 |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and fragile molecules, such as polymers or biomolecules. mdpi.com While not typically the primary method for a small molecule like this compound itself, it is highly valuable for characterizing its derivatives. mdpi.comnih.gov

For instance, if this compound is used as a monomer in polymerization or as a tag for derivatizing other molecules, MALDI-TOF can be employed. researchgate.netacs.orgnih.gov The aniline (B41778) functional group can be reacted to form polymers or attached to other molecules of interest. researchgate.netnih.gov MALDI-TOF analysis of these derivatives would allow for the determination of polymer chain lengths, distributions, and the confirmation of successful conjugation. mdpi.comnih.gov Aniline and its derivatives have been used in combination with matrices like 2,5-dihydroxybenzoic acid (DHB) to enhance the ionization of analytes such as glycans and peptides. researchgate.netacs.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores.

The UV-Vis spectrum of this compound is determined by its chromophoric system, which is the substituted benzene (B151609) ring. The aniline moiety (benzene ring with an amino group) is the principal chromophore. The electronic spectrum of aniline typically shows two main absorption bands originating from π → π* transitions of the benzene ring. researchgate.net

The substituents on the ring, the ethoxy (-OCH₂CH₃) group and the trifluoromethyl (-CF₃) group, modify these transitions.

-NH₂ and -OC₂H₅ groups: Both the amino and ethoxy groups are auxochromes with lone pairs of electrons that can be delocalized into the aromatic π-system. These electron-donating groups typically cause a bathochromic (red) shift of the absorption bands to longer wavelengths and increase their intensity (hyperchromic effect). acs.org

-CF₃ group: The trifluoromethyl group is a strong electron-withdrawing group, which also influences the electronic transitions. acs.org

The interaction of these donor and acceptor groups on the same ring can lead to intramolecular charge-transfer (ICT) character in the electronic transitions. acs.org Theoretical studies on substituted anilines show that electron-acceptor groups can lead to a decrease in the energy of the first optical transition. acs.org The gas-phase electronic absorption spectrum of aniline shows strong absorptions around 285 nm and 230 nm. researchgate.net It is expected that the spectrum of this compound would show bands in a similar region, likely shifted due to the substituents.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Benzene Ring | ~240 - 260 |

| π → π (Charge Transfer) | Substituted Benzene Ring | ~280 - 320 |

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.govrsc.org

For this compound, a molecule with both electron-donating (-NH₂, -OC₂H₅) and electron-withdrawing (-CF₃) groups, the excited state is expected to have a different dipole moment than the ground state. nih.gov

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the transition energy and a shift of the absorption maximum to a longer wavelength (red shift). This is common for π → π* transitions with charge-transfer character. nih.gov

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will stabilize the ground state more, leading to an increase in the transition energy and a shift to a shorter wavelength (blue shift).

Given the push-pull nature of the substituents on this compound, it is likely that its excited state is more polar than its ground state. Therefore, it is predicted to exhibit positive solvatochromism, with its absorption bands shifting to longer wavelengths in more polar solvents. lokadrusti.orgkisti.re.kr Specific interactions like hydrogen bonding between the aniline's N-H group and protic solvents can also significantly influence the spectral shifts. lokadrusti.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unparalleled insight into the molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed atomic model. For a molecule like this compound, a crystallographic study would be invaluable for understanding how the interplay of its functional groups—the ethoxy group, the amino group, and the trifluoromethyl group—influences its solid-state architecture.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry of a compound. To perform this analysis, a high-quality single crystal of this compound would be required. Upon successful diffraction, the data would yield the exact coordinates of each atom in the molecule, from which precise bond lengths, bond angles, and torsion angles can be calculated.

A hypothetical data table for the bond parameters of this compound, as would be derived from SC-XRD data, is presented below. It is important to note that this table is illustrative and not based on published experimental data.

Hypothetical Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C(1) | C(2) | - | ~1.39 Å |

| Bond Length | C(2) | O(1) | - | ~1.37 Å |

| Bond Length | C(4) | C(7) | - | ~1.49 Å |

| Bond Length | C(7) | F(1) | - | ~1.34 Å |

| Bond Angle | C(1) | C(2) | C(3) | ~120° |

| Bond Angle | C(1) | C(2) | O(1) | ~120° |

| Bond Angle | C(3) | C(4) | C(7) | ~121° |

These parameters would reveal the planarity of the benzene ring, the orientation of the ethoxy and trifluoromethyl substituents relative to the ring, and the geometry of the amino group. Such data is fundamental for computational modeling and for understanding the molecule's intrinsic electronic and steric properties.

Analysis of Crystal Packing and Supramolecular Assembly

Beyond the structure of a single molecule, SC-XRD data allows for a detailed analysis of how molecules are arranged within the crystal lattice. This arrangement, known as crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of this compound, the amino group (-NH₂) is a potential hydrogen bond donor, while the oxygen of the ethoxy group and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

The analysis would focus on identifying and characterizing these interactions, which would likely lead to the formation of specific supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. Understanding these motifs is crucial as they determine many of the material's bulk properties, including its melting point, solubility, and mechanical characteristics. A crystallographic report would typically include tables of hydrogen bond geometries and descriptions of the packing motifs.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can visualize regions of close intermolecular contact. For this compound, this would highlight the specific atoms involved in hydrogen bonding and other significant interactions.

While the specific crystallographic data for this compound remains elusive in the current body of scientific literature, the application of these powerful analytical techniques would undoubtedly provide profound insights into its solid-state chemistry.

Compound Name Table

| Compound Name |

|---|

Computational and Theoretical Investigations of 2 Ethoxy 4 Trifluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone of modern chemical research, allowing for the detailed examination of molecules at the atomic and electronic levels. These methods are broadly categorized into ab initio, semi-empirical, and density functional methods. Among these, Density Functional Theory (DFT) has emerged as a particularly popular and effective approach due to its favorable balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. The central concept of DFT is that the total energy of a system can be expressed as a functional of the electron density. This is a significant simplification over wave function-based methods, which deal with the much more complex many-electron wave function. A common implementation of DFT involves the use of hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like 2-Ethoxy-4-(trifluoromethyl)aniline, which possesses a rotatable ethoxy group, conformational analysis is crucial to identify the most stable conformer or conformers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, typically the electron density surface, using a color scale. Different colors represent different values of the electrostatic potential. Generally, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the trifluoromethyl group, being electron-deficient, would be characterized by a positive potential, making them susceptible to nucleophilic interactions. The MEP map provides a clear and intuitive picture of the molecule's reactive sites and is a powerful tool in understanding its chemical behavior. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to aid in the assignment of the observed bands.

The number of normal modes of vibration for a non-linear molecule is given by 3N-6, where N is the number of atoms. For this compound, this results in a significant number of vibrational modes. DFT calculations, often using the B3LYP functional with a suitable basis set, can compute the harmonic vibrational frequencies. It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and other systematic errors in the calculations. globalresearchonline.net

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. These would include the N-H stretching vibrations of the amino group, the C-H stretching vibrations of the aromatic ring and the ethoxy group, the C-F stretching vibrations of the trifluoromethyl group, and the C-O stretching of the ethoxy group. The calculated potential energy distribution (PED) can be used to provide a detailed assignment of each vibrational mode. kfupm.edu.sa Such theoretical predictions are invaluable in interpreting and understanding the experimental vibrational spectra of complex molecules. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the electronic excited states of molecules. rsc.orgnih.gov TD-DFT allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

For this compound, TD-DFT calculations would provide insights into its UV-Vis absorption spectrum. The calculations would predict the energies of the lowest-lying singlet excited states and the probabilities of the electronic transitions from the ground state to these excited states. The nature of the transitions, such as n→π* or π→π*, can be determined by analyzing the molecular orbitals involved in the excitation. This information is crucial for understanding the photophysical and photochemical properties of the molecule. The accuracy of TD-DFT calculations can depend on the choice of the functional, and for systems with potential charge-transfer character, long-range corrected functionals are often employed. nih.gov The theoretical investigation of the excited states of this compound would complement the ground-state calculations, providing a comprehensive picture of its electronic behavior.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline (B41778) |

| 2,4,6-trichloroaniline |

| 2,4,6-tribromoaniline |

| 4-chloro-2-bromoaniline |

| 4-chloro-2-(trifluoromethyl)aniline |

| 4-Phenylpyrimidine |

| 2-methoxybenzaldehyde |

| 4-methoxybenzaldehyde |

| 4-ethoxybenzaldehyde |

Simulation of Electronic Absorption Spectra and Excitation Energies

Computational simulations of the electronic absorption spectra of this compound are crucial for understanding its optical properties and predicting its behavior in various environments. Time-Dependent Density Functional Theory (TD-DFT) is a primary method employed for these simulations, offering a balance between computational cost and accuracy.

The process typically begins with the optimization of the molecule's ground-state geometry using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p) researchgate.net. Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations also yield oscillator strengths, which are related to the intensity of the absorption bands.

For substituted anilines, the electronic spectrum is characterized by transitions involving the π-orbitals of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. The ethoxy group (an electron-donating group) and the trifluoromethyl group (a strong electron-withdrawing group) have opposing effects on the electronic structure, which significantly influences the absorption spectrum. The ethoxy group tends to cause a bathochromic (red) shift in the absorption bands, while the trifluoromethyl group can lead to a hypsochromic (blue) shift. The interplay of these substituents on the aniline ring is a key focus of such simulations. For instance, studies on other substituted anilines have shown that electron-acceptor groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), decreasing the energy of the first optical transition acs.org.

The simulated spectrum is often compared with experimental data, where available, to validate the computational methodology. Solvent effects are also a critical consideration and are typically modeled using continuum models like the Polarizable Continuum Model (PCM) to provide a more realistic representation of the molecule's behavior in solution nih.gov.

Table 1: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.045 | HOMO -> LUMO |

| S0 → S2 | 275 | 0.120 | HOMO-1 -> LUMO |

| S0 → S3 | 240 | 0.550 | HOMO -> LUMO+1 |

Note: This data is illustrative and based on typical results for substituted anilines. Actual values would require specific calculations for the target molecule.

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as its Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°), are essential for understanding its stability and reactivity. These properties are typically calculated using DFT methods in conjunction with statistical mechanics.

The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, a frequency calculation is performed at the same level of theory. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy at a given temperature (usually 298.15 K). The Gibbs free energy can then be determined using the relationship G = H - TS.

These calculations can also be extended to study tautomeric equilibria, for instance, the potential for proton transfer from the amine group. By calculating the Gibbs free energy of different tautomers, their relative stabilities and equilibrium populations can be predicted. For aniline derivatives, the amino form is overwhelmingly more stable than any imino tautomers.

Computational studies on related anilines have successfully used DFT to predict thermodynamic properties, showing good correlation with experimental data where available researchgate.netumn.edu.

Table 2: Example Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Value | Units |

| Enthalpy of Formation (ΔHf°) | -650.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -580.2 | kJ/mol |

| Entropy (S°) | 420.8 | J/(mol·K) |

Note: This data is for illustrative purposes and represents typical values for similar fluorinated organic compounds.

Intermolecular Interaction Studies

Non-Covalent Interaction Analysis in Dimeric and Polymeric Structures

The behavior of this compound in the solid state and in aggregates is governed by a network of non-covalent interactions (NCIs). These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are critical for determining the crystal packing and physical properties of the material.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. The NCI method, based on the electron density and its derivatives, can reveal the regions of space involved in these interactions and classify them as attractive or repulsive.

For this compound, the primary interactions of interest are the N-H···N hydrogen bonds between the amine groups of adjacent molecules. Additionally, the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors (N-H···F) or participate in other dipole-dipole interactions. Studies on fluorinated anilines have shown that fluorine substitution can significantly influence the strength and geometry of these hydrogen bonds researchgate.netucla.edu. The ethoxy group can also act as a hydrogen bond acceptor. By constructing and analyzing computational models of dimers or larger clusters, the preferred modes of interaction and their relative energies can be determined.

Solvent Effects Modeling using Continuum Models

The properties and behavior of this compound can change significantly in the presence of a solvent. Continuum models, particularly the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate these solvent effects nih.gov.

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. This approach allows for the computation of properties like electronic spectra, reaction energies, and conformational equilibria in different solvents.

For example, the position of the absorption maxima in the UV-Vis spectrum of this compound is expected to shift depending on the polarity of the solvent researchgate.netsemanticscholar.org. PCM calculations can predict the direction and magnitude of this solvatochromic shift, providing insights into the change in the molecule's dipole moment upon electronic excitation. These models are essential for comparing theoretical predictions with experimental data, which are most often collected in solution.

Non-Linear Optical (NLO) Properties Assessment

Molecules with both electron-donating and electron-withdrawing groups attached to a π-conjugated system, like this compound, are candidates for materials with significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics.

Computational chemistry provides a powerful tool for the prediction of NLO properties. The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using DFT methods. The calculation involves determining the response of the molecule's dipole moment to an applied external electric field.

The presence of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group at opposite ends of the aniline ring system creates a strong intramolecular charge transfer character, which is a prerequisite for a high β value. Computational studies on similar aniline derivatives have shown that they can possess NLO properties significantly greater than standard reference materials like urea (B33335) researchgate.netnih.gov. These calculations can guide the design of new molecules with enhanced NLO responses.

Table 3: Illustrative Calculated NLO Properties for this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | 4.5 |

| First Hyperpolarizability (βtot) | 25 x 10-30 |

Note: This data is illustrative. The values are highly dependent on the computational method and basis set used.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (Emphasis on Theoretical Methodology)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is fundamental in drug discovery and design. While specific docking studies for this compound would require a defined biological target, the general methodology can be described.

The process begins with obtaining the three-dimensional structures of the ligand (this compound) and the receptor. The ligand's structure is typically optimized using quantum chemical methods. The receptor structure is often obtained from experimental sources like the Protein Data Bank.

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. The scoring function typically includes terms for steric hindrance, electrostatic interactions, and hydrogen bonding.

For a ligand like this compound, key interactions would likely involve hydrogen bonds from its N-H group to acceptor sites on the receptor, and potential interactions involving the ethoxy and trifluoromethyl groups. The trifluoromethyl group, due to its lipophilicity and potential for weak hydrogen bonding, can often enhance binding affinity.

The theoretical methodology emphasizes the importance of an accurate force field and a robust search algorithm to explore the conformational space effectively ijprajournal.comnih.gov. The results of a docking study are a set of predicted binding poses ranked by their scores, which can then be used to generate hypotheses about the molecule's biological activity and guide further experimental studies.

Advanced Research Applications of 2 Ethoxy 4 Trifluoromethyl Aniline and Its Derivatives

Role as a Key Building Block in Complex Organic Synthesis

The inherent reactivity and functional group compatibility of 2-Ethoxy-4-(trifluoromethyl)aniline make it an ideal starting material for the synthesis of more complex molecular architectures. The presence of the amine, ethoxy, and trifluoromethyl groups provides multiple sites for chemical modification, allowing for the construction of diverse and highly functionalized molecules.

Precursors for Specialty Chemical Reagents

Trifluoromethyl-substituted anilines are crucial precursors for a variety of specialty chemical reagents, particularly those used in fluorination and cross-coupling reactions. While specific reagents derived directly from this compound are not extensively documented in publicly available literature, the known reactivity of analogous compounds suggests its potential in this area. For instance, the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation often starts from substituted anilines. scbt.com These reagents are instrumental in introducing the trifluoromethyl group into organic molecules, a common strategy in the design of pharmaceuticals and agrochemicals.

The general synthetic utility of fluorinated anilines as precursors is well-established. researchgate.net They serve as foundational scaffolds for creating more elaborate molecules with tailored properties.

Synthesis of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. Fluorinated anilines are recognized as valuable precursors for ligands used in transition metal catalysis. The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group can enhance the stability and catalytic activity of the resulting metal complexes. innospk.comfunctmaterials.org.ua

Derivatives of this compound can be envisioned as precursors to various ligand classes, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine (B1218219) ligands. The amine functionality provides a convenient handle for condensation reactions to form imines (Schiff bases), which are versatile ligands for a range of metal catalysts. For example, metal complexes of Schiff bases derived from substituted anilines have been investigated for their catalytic activity in oxidation reactions. nih.gov

Furthermore, the aniline (B41778) nitrogen can be incorporated into heterocyclic rings to form NHC precursors. NHCs are powerful ligands for a multitude of catalytic reactions, including cross-coupling and metathesis. The electronic properties of the aniline ring, modulated by the ethoxy and trifluoromethyl groups, would be expected to influence the donor strength and, consequently, the catalytic performance of the resulting NHC ligand.

The table below illustrates potential ligand types that could be synthesized from this compound and their prospective catalytic applications.

| Ligand Type | Potential Synthesis Route from this compound | Potential Catalytic Applications |

| Schiff Base Ligands | Condensation of the aniline with a suitable aldehyde or ketone. | Oxidation, reduction, cross-coupling reactions. |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving cyclization reactions to form an imidazolium (B1220033) or related heterocyclic salt. | Cross-coupling (e.g., Suzuki, Heck), metathesis. |

| Phosphine Ligands | Reaction with chlorophosphines, followed by further functionalization. | Hydrogenation, hydroformylation, cross-coupling. |

Development of Functional Organic Materials

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the synthesis of novel functional organic materials with tailored optical and electronic properties.

Components in Liquid Crystal Technologies

Aniline derivatives are fundamental building blocks for calamitic (rod-shaped) liquid crystals. The rigid aromatic core provided by the aniline ring, combined with the potential for introducing long alkyl or alkoxy chains, is a key design principle for mesogenic molecules. While direct research on liquid crystals derived from this compound is not prominent, the synthesis of liquid crystalline compounds from other trifluoromethyl- and alkoxy-substituted anilines is known. For example, 2,3,4-trifluoroaniline (B1293922) is used as a raw material to synthesize various 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal compounds. This suggests that the title compound could similarly be incorporated into mesogenic structures. The ethoxy group can contribute to the desired molecular shape and influence the melting point and mesophase stability, while the trifluoromethyl group can modify the polarity and dielectric anisotropy of the resulting material.

Design of Materials with Tunable Electronic Properties

The incorporation of fluorine atoms into organic materials can significantly alter their electronic properties, including their conductivity, and energy levels. While specific studies on polymers derived from this compound are scarce, research on other aniline derivatives provides a strong indication of their potential in this area. Polyaniline and its derivatives are well-known conducting polymers whose electrical properties can be tuned through substitution. researchgate.netresearchgate.net

The electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group in this compound would have opposing effects on the electron density of the polymer backbone, offering a mechanism to fine-tune the band gap and conductivity of the resulting material. This makes derivatives of this compound interesting candidates for research into new semiconducting polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Intermediates in Medicinal Chemistry and Agrochemical Research

The introduction of trifluoromethyl groups is a widely employed strategy in the design of bioactive molecules, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethyl-substituted anilines are highly valuable intermediates in the synthesis of both pharmaceuticals and agrochemicals.

While specific commercial drugs or pesticides derived directly from this compound are not explicitly identified in the available literature, its structural motifs are present in various developmental and patented compounds. For instance, 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is noted as a useful intermediate for the synthesis of kinase inhibitors. The structural similarity strongly suggests that this compound would also be a valuable precursor in this area.

In agrochemical research, trifluoromethyl anilines are key components of many herbicides, insecticides, and fungicides. For example, 2,6-dichloro-4-trifluoromethylaniline is a crucial intermediate for the insecticide Fipronil. google.com The ethoxy group in related structures has been shown to improve soil mobility in herbicide derivatives, while the trifluoromethyl group provides resistance to microbial degradation. This highlights the potential of this compound as a scaffold for the discovery of new and effective crop protection agents.

The table below summarizes the key roles of the substituents in imparting desirable properties for medicinal and agrochemical applications.

| Substituent | Property Conferred | Relevance in Medicinal/Agrochemical Research |

| Trifluoromethyl (-CF3) group | Increased lipophilicity, enhanced metabolic stability, strong electron-withdrawing character. | Improved cell membrane permeability, longer biological half-life, stronger binding to target enzymes/receptors. |

| Ethoxy (-OCH2CH3) group | Moderate electron-donating character, can influence solubility and mobility. | Can modulate electronic properties of the molecule, potentially improving soil mobility in agrochemicals. |

| Aniline (-NH2) group | A versatile chemical handle for further reactions. | Allows for straightforward incorporation into a wide range of molecular scaffolds through amide bond formation, diazotization, etc. |

Synthesis of Fluorinated Anilines for Drug Discovery Scaffolds

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated anilines, in particular, are crucial intermediates for the synthesis of a wide array of pharmacologically active scaffolds. While direct, specific examples of the conversion of this compound into a diverse library of other fluorinated anilines for drug discovery are not extensively detailed in publicly available research, the inherent reactivity of the aniline scaffold allows for a variety of chemical transformations to generate novel drug-like molecules.

The amino group of this compound can readily undergo reactions such as acylation, sulfonylation, and diazotization followed by substitution, allowing for the introduction of a wide range of functional groups. For instance, acylation with various carboxylic acids or their derivatives can produce a library of amide compounds. These amides can themselves be final drug candidates or can serve as intermediates for further synthetic manipulations.

The development of novel synthetic methodologies, such as domino rearrangements and photoinduced difluoroalkylation of anilines, offers potential pathways to further functionalize compounds like this compound, leading to new classes of multi-substituted aniline derivatives with potential therapeutic applications. eurekalert.orgacs.org

Precursors for Herbicidal and Pesticidal Active Ingredients

The trifluoromethyl group is a common feature in many modern agrochemicals due to its contribution to metabolic stability and biological activity. Similarly, the ethoxy group can influence the mobility and soil residual activity of these compounds. nih.gov This makes trifluoromethyl- and ethoxy-substituted anilines attractive starting materials for the synthesis of new herbicides and pesticides.

One notable herbicide with a structural motif related to this compound is Oxyfluorfen. nih.gov The chemical name for Oxyfluorfen is 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. While published synthesis routes for Oxyfluorfen typically start from precursors like 3-chlorophenol (B135607) or 3,4-dichlorobenzotrifluoride, the final structure contains a 3-ethoxy-4-nitrophenol (B3055419) fragment. google.comgoogle.com This fragment could, in principle, be derived from the corresponding aniline, this compound, through a sequence of diazotization to replace the amino group with a nitro group, followed by a nucleophilic aromatic substitution. However, current literature does not explicitly describe this specific synthetic pathway for the commercial production of Oxyfluorfen.

The general importance of trifluoromethylpyridines as key structural motifs in active agrochemical ingredients is well-documented. nih.govjst.go.jpjst.go.jpresearchgate.net Many of these compounds are synthesized from fluorinated building blocks. The development of new synthetic routes to access these and other agrochemically relevant scaffolds could potentially involve intermediates derived from this compound. For instance, patent literature describes the preparation of 2,6-dichloro-4-trifluoromethyl-aniline, an important pesticide intermediate, from p-chlorobenzotrifluoride. acs.org This highlights the industrial interest in scalable syntheses of functionalized trifluoromethyl anilines.

Design and Synthesis of Probes for Biochemical Investigations

Biochemical probes are essential tools for studying biological processes at the molecular level. Fluorescent probes, in particular, allow for the visualization and quantification of specific analytes or enzymatic activities within complex biological systems. The incorporation of fluorine atoms, especially the trifluoromethyl group, into these probes is advantageous for ¹⁹F NMR-based studies due to the high sensitivity of the ¹⁹F nucleus and the lack of a natural fluorine background in biological systems.

While specific research detailing the use of this compound as a direct precursor for biochemical probes is limited, the structural motifs present in this compound are relevant to probe design. The aniline moiety can be readily modified to incorporate a signaling unit (e.g., a fluorophore) and a recognition element for a specific biological target.

For example, the synthesis of multi-substituted anilines is a key step in creating new molecular scaffolds. eurekalert.org These scaffolds can then be further elaborated to produce probes for various biological applications. The development of efficient synthetic methods, such as domino rearrangements, provides access to a wider range of aniline derivatives that could be adapted for probe development. eurekalert.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of boronate esters with halogenated intermediates (e.g., bromopyridines) under nitrogen atmosphere at 110°C for 3 hours achieves yields up to 98% . Key parameters include:

- Catalyst loading: Tetrakis(triphenylphosphine)palladium (1–5 mol%).

- Solvent system: Toluene/ethanol/water mixtures for efficient phase separation.

- Purification: Silica gel chromatography (ethyl acetate/petroleum ether) or reverse-phase C18 columns (acetonitrile/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .

- ¹⁹F NMR : A singlet near δ -60 ppm for the CF₃ group .

- LCMS : Confirm molecular ion [M+H]+ (e.g., m/z 307) and retention time (0.99 minutes under SQD-AA05 conditions) .

- IR : Stretching bands for NH₂ (~3400 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (ethoxy and trifluoromethyl) influence the electronic properties and reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Electron Effects : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic attack at the ortho/para positions. In contrast, the CF₃ group is strongly electron-withdrawing, deactivating the ring and directing substitution to the meta position relative to itself .

- Basicity : The NH₂ group’s basicity is reduced due to the electron-withdrawing CF₃ group (pKa ~1–2 units lower than unsubstituted aniline). This can be quantified via titration or computational methods (DFT calculations) .

Q. What computational strategies are used to predict the application of this compound in high-performance polymer dielectrics?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate rotational freedom of the ethoxy group and dipole alignment under electric fields. Wide bandgap and polarizable CF₃ groups enhance dielectric constant (ε) .

- Structure-Property Relationships : Pair computational data with experimental DSC (glass transition temperature) and impedance spectroscopy (charge storage capacity). For example, polymers with freely rotatable ethoxy groups achieve energy densities >20 J/cm³ .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 98%) for this compound under similar catalytic conditions?

- Methodological Answer :

- Variable Analysis :

| Parameter | Low-Yield Conditions | High-Yield Conditions |

|---|---|---|

| Catalyst | Pd(OAc)₂ (0.5 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Dioxane | Toluene/ethanol/water |

| Purification | None | Column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.